Methane, trifluoro(fluoromethoxy)- is an organofluorine compound with the molecular formula and a CAS number of 2261-01-0. This compound features a trifluoromethoxy group, which consists of a methoxy group () where one hydrogen atom is replaced by a trifluoromethyl group (). The presence of fluorine atoms significantly alters the chemical properties and reactivity of the molecule, making it a subject of interest in various fields including organic chemistry and material science .
Methane, trifluoro(fluoromethoxy)- can be synthesized through various methods:
The applications of methane, trifluoro(fluoromethoxy)- span several domains:
Interaction studies involving methane, trifluoro(fluoromethoxy)- focus on its reactivity with various molecular targets. The electronegative nature of fluorine enhances its ability to interact with nucleophiles and electrophiles, potentially influencing enzymatic activity or receptor binding. Further research is necessary to elucidate these interactions fully and assess their implications for drug design and development .
Methane, trifluoro(fluoromethoxy)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methane | Simple hydrocarbon without functional groups | |
Fluoromethane | Contains one fluorine atom | |
Methoxymethane | Contains only a methoxy group | |
Difluoro(fluoromethoxy)methane | Contains two fluorine atoms | |
Trifluoromethane | Fully fluorinated methane derivative |
Methane, trifluoro(fluoromethoxy)- is unique due to the combination of both trifluoro and methoxy groups, which imparts distinct chemical properties not found in simpler analogs. This dual functionality allows for versatile reactivity patterns, making it particularly valuable in organic synthesis and material science applications .